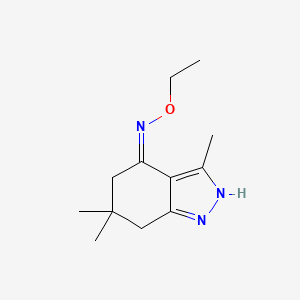![molecular formula C12H10N4O6 B6099968 3-[(3-methoxy-4-nitro-1H-pyrazole-5-carbonyl)amino]benzoic acid](/img/structure/B6099968.png)
3-[(3-methoxy-4-nitro-1H-pyrazole-5-carbonyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-methoxy-4-nitro-1H-pyrazole-5-carbonyl)amino]benzoic acid: is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound, in particular, is characterized by the presence of a methoxy group, a nitro group, and a benzoic acid moiety, making it a unique and valuable molecule for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methoxy-4-nitro-1H-pyrazole-5-carbonyl)amino]benzoic acid typically involves multiple steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a suitable carbonyl compound. For instance, 3-methoxy-4-nitro-1H-pyrazole can be prepared by reacting 3-methoxy-4-nitroacetophenone with hydrazine hydrate under reflux conditions.
-
Introduction of the Benzoic Acid Moiety: : The pyrazole derivative is then coupled with a benzoic acid derivative. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
-
Oxidation: : The nitro group in the compound can undergo reduction to form an amino group. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
-
Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting the compound with a strong nucleophile like sodium hydroxide can replace the methoxy group with a hydroxyl group.
-
Amidation: : The carboxylic acid group can react with amines to form amides. This reaction is facilitated by coupling reagents like DCC and DMAP.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst
Nucleophiles: Sodium hydroxide, other strong nucleophiles
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group
Hydroxy Derivatives: Formed through nucleophilic substitution of the methoxy group
Amide Derivatives: Formed through amidation reactions with amines
科学的研究の応用
3-[(3-methoxy-4-nitro-1H-pyrazole-5-carbonyl)amino]benzoic acid: has a wide range of applications in scientific research:
-
Medicinal Chemistry: : This compound is used as a building block for the synthesis of various pharmaceutical agents. Its unique structure allows for the development of drugs with potential anti-inflammatory, anti-cancer, and antimicrobial properties.
-
Organic Synthesis: : The compound serves as an intermediate in the synthesis of more complex heterocyclic systems. Its functional groups provide multiple sites for chemical modifications, making it a valuable tool for organic chemists.
-
Biological Studies: : Researchers use this compound to study enzyme interactions and receptor binding. Its structure allows for the investigation of molecular mechanisms in biological systems.
-
Industrial Applications: : The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.
作用機序
The mechanism of action of 3-[(3-methoxy-4-nitro-1H-pyrazole-5-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzoic acid moiety can bind to enzymes and receptors, modulating their activity. The compound’s overall structure allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
- 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid
- 4-nitro-1H-pyrazole-5-carboxylic acid
- 3-methyl-4-nitro-1H-pyrazole
Comparison
- 3-[(3-methoxy-4-nitro-1H-pyrazole-5-carbonyl)amino]benzoic acid is unique due to the presence of both a benzoic acid moiety and a pyrazole ring. This dual functionality provides additional sites for chemical modifications and interactions, enhancing its versatility in research and industrial applications.
- Compared to 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid , the compound has an additional amide linkage, which can influence its reactivity and binding properties.
- 4-nitro-1H-pyrazole-5-carboxylic acid lacks the methoxy group, which can affect its solubility and chemical behavior.
- 3-methyl-4-nitro-1H-pyrazole has a methyl group instead of a methoxy group, leading to differences in steric and electronic effects.
特性
IUPAC Name |
3-[(3-methoxy-4-nitro-1H-pyrazole-5-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O6/c1-22-11-9(16(20)21)8(14-15-11)10(17)13-7-4-2-3-6(5-7)12(18)19/h2-5H,1H3,(H,13,17)(H,14,15)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTHHHNXEHVOMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-fluorophenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6099886.png)
![3-{[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6099893.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6099904.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6099905.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B6099912.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,3-dimethyl-2-thiophenecarboxamide](/img/structure/B6099918.png)
![1-[1-(2-Fluorophenyl)propan-2-yl]piperidine-4-carboxamide](/img/structure/B6099925.png)

![2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6099953.png)
![N'-{[1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methyl}-N,N-dimethylsulfamide](/img/structure/B6099962.png)
![2-Benzylsulfonyl-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6099976.png)
![2-methoxy-N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B6099980.png)
![5-(2-furyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6099985.png)
![4-(3-{1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6099986.png)
